molecular formula C17H26N2O4S B4238261 N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Cat. No.: B4238261
M. Wt: 354.5 g/mol
InChI Key: FOQQQFXMAWDPQA-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an ethyl group, a methoxy group, a methyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent addition of the ethyl, methoxy, methyl, and piperidinyl groups. Common synthetic routes may involve:

    Formation of the Benzenesulfonamide Core: This step often involves the reaction of a suitable benzene derivative with sulfonamide reagents under controlled conditions.

    Addition of Functional Groups: The ethyl, methoxy, and methyl groups can be introduced through various organic reactions such as alkylation, methylation, and etherification.

    Incorporation of the Piperidinyl Group: The piperidinyl group can be added through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide include other benzenesulfonamide derivatives with different functional groups. Examples include:

  • N-methyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
  • N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-19(13-17(20)18-10-6-5-7-11-18)24(21,22)16-12-14(2)8-9-15(16)23-3/h8-9,12H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQQQFXMAWDPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

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